Dihydroartemisinin

Description

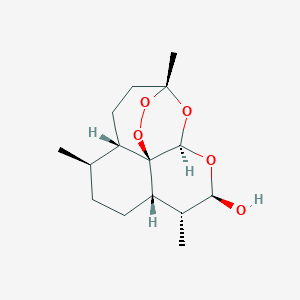

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-KDTBHNEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045962 | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-81-3, 71939-50-9 | |

| Record name | α-Dihydroartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artenimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of Dihydroartemisinin: A Technical Chronicle of a Potent Antimalarial

A Whitepaper on the Discovery, Mechanism, and Experimental Framework of a Keystone Malaria Treatment

Executive Summary

The discovery of artemisinin and its subsequent, more potent derivative, dihydroartemisinin (DHA), represents a monumental achievement in the global fight against malaria. This technical guide delves into the historical context of this discovery, born out of a critical military need, and meticulously outlines the scientific journey from ancient herbal texts to a cornerstone of modern chemotherapy. We provide an in-depth analysis of the experimental protocols that were pivotal in the extraction of artemisinin and its chemical conversion to this compound. Furthermore, this document details the mechanism of action of DHA, its pharmacokinetic profile, and its comparative efficacy. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context: Project 523 and the Rediscovery of an Ancient Remedy

The story of this compound begins with its precursor, artemisinin. In 1967, amidst the Vietnam War, the People's Republic of China established a covert military initiative, Project 523, with the urgent goal of finding a treatment for chloroquine-resistant malaria, which was inflicting heavy casualties. This nationwide project involved over 500 scientists from numerous institutes.

A key breakthrough came from the team led by Dr. Youyou Tu at the Institute of Chinese Materia Medica. Her group systematically scoured ancient Chinese medical texts and folk remedies for potential leads. A crucial clue was found in a 4th-century text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, which described the use of sweet wormwood, Artemisia annua, for treating fevers. The text uniquely mentioned a cold-soaking method for preparation. This was a vital insight, as conventional boiling methods were destroying the active compound.

In 1971, Dr. Tu's team successfully isolated the active ingredient using a cold ether extraction method and demonstrated its potent antimalarial activity. The compound was named qinghaosu, now known as artemisinin. Following this success, research efforts were directed towards creating more soluble and potent derivatives, leading to the synthesis of this compound in 1972. DHA is the reduced form of artemisinin and is also its primary active metabolite in the human body. For her pivotal role in this discovery, Youyou Tu was awarded the 2015 Nobel Prize in Physiology or Medicine.

Experimental Protocols

Extraction of Artemisinin from Artemisia annua

The initial successful extraction of artemisinin was a critical step that hinged on avoiding heat, as suggested by ancient texts. The following is a generalized protocol based on the early methods:

-

Plant Material Preparation: Dried leaves of Artemisia annua are coarsely ground to increase the surface area for solvent penetration.

-

Solvent Extraction: The ground plant material is macerated in a suitable solvent, such as diethyl ether or hexane, at a low temperature. The mixture is steeped for a prolonged period with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate, containing artemisinin and other plant compounds, is then concentrated under reduced pressure at a low temperature to avoid degradation of the active compound.

-

Purification: The crude extract is further purified, often through recrystallization or column chromatography, to isolate pure, crystalline artemisinin.

Synthesis of this compound from Artemisinin

This compound is synthesized via the chemical reduction of the lactone group in artemisinin to a lactol. The most common laboratory-scale method utilizes sodium borohydride.

-

Reaction Setup: Artemisinin is dissolved in a suitable solvent, typically methanol, in a reaction vessel. The solution is cooled to between 0°C and 5°C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution over a period of 20-30 minutes while stirring. Maintaining the low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours at low temperature. The progress of the reduction is monitored using thin-layer chromatography (TLC) to confirm the consumption of the artemisinin starting material.

-

Workup and Isolation: Once the reaction is complete, the mixture is neutralized with glacial acetic acid. The this compound is then typically precipitated by the addition of cold water. The resulting white precipitate is collected by filtration, washed with water, and dried to yield this compound.

In Vitro Antimalarial Activity Assay (Isotopic Microtest)

The in vitro efficacy of antimalarial compounds is often determined using an isotopic microtest, which measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.

-

Parasite Culture: A culture of Plasmodium falciparum is maintained in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with human serum. The parasites are synchronized to the ring stage of development.

-

Drug Dilution: The test compound (this compound) is serially diluted in the culture medium in a 96-well microtiter plate.

-

Incubation: The synchronized parasite culture is added to each well of the microtiter plate. A radiolabeled precursor, typically [³H]-hypoxanthine, is also added to each well. The plate is then incubated for 24-48 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Harvesting and Scintillation Counting: After incubation, the cells are harvested onto a filter mat using a cell harvester, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the logarithm of the drug concentration. The IC₅₀ value represents the concentration of the drug that inhibits parasite growth by 50%.

Quantitative Data

In Vitro Efficacy of this compound and Comparators

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and other common antimalarial drugs against various strains of Plasmodium falciparum.

| Drug | P. falciparum Strain | Geometric Mean IC₅₀ (nM) | Reference |

| This compound | Clinical Isolates (Cameroon) | 1.11 | [1] |

| This compound | Chloroquine-Sensitive Isolates | 1.25 | [1] |

| This compound | Chloroquine-Resistant Isolates | 0.979 | [1] |

| This compound | Dd2 | 7.6 | [2] |

| This compound | 3D7 | 3.2 | [2] |

| Chloroquine | Clinical Isolates (Cameroon) | Varies (Sensitive vs. Resistant) | [1] |

| Quinine | Clinical Isolates (Cameroon) | Varies | [1] |

| Mefloquine | Clinical Isolates (Cameroon) | Varies | [1] |

Pharmacokinetic Properties of this compound

This table outlines the key pharmacokinetic parameters of this compound in adult patients.

| Pharmacokinetic Parameter | Value | Reference |

| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | [3] |

| Oral Clearance (CL/F) | 1.1 - 2.9 L/h/kg | [3] |

| Terminal Elimination Half-life (t₁/₂) | 0.83 - 1.9 hours | [3] |

| Bioavailability (Oral) | Varies (generally low) | [4] |

Visualizing Key Processes

The Discovery and Development Workflow

The journey from a traditional medicinal plant to a modern pharmaceutical agent is a multi-step process. The following diagram illustrates a generalized workflow for natural product drug discovery, mirroring the path taken for artemisinin and this compound.

Caption: A generalized workflow for natural product drug discovery.

Mechanism of Action: The Generation of Reactive Oxygen Species

The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The proposed mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, leading to the generation of cytotoxic reactive oxygen species (ROS).

Caption: The proposed mechanism of action for this compound.

Conclusion

The discovery and development of this compound stand as a testament to the power of integrating traditional knowledge with modern scientific rigor. From its origins in a secret military project to its current status as a first-line antimalarial, DHA has saved countless lives. Its unique mechanism of action, centered on the iron-mediated cleavage of its endoperoxide bridge, offers a potent weapon against Plasmodium falciparum. This guide has provided a detailed overview of the history, experimental protocols, and quantitative data associated with this vital medication, offering a valuable resource for the scientific community dedicated to combating malaria and developing the next generation of therapeutics.

References

- 1. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin mechanism of action in malaria

An In-Depth Technical Guide on the Core Mechanism of Action of Dihydroartemisinin in Malaria Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its efficacy stems from a unique, multifaceted mechanism of action centered on its endoperoxide bridge. This guide elucidates the core molecular processes initiated by DHA in Plasmodium falciparum. The primary activation step involves intra-parasitic, heme-derived ferrous iron (Fe²⁺), which cleaves the endoperoxide bridge, generating a cascade of highly reactive carbon-centered radicals and reactive oxygen species (ROS). These radicals indiscriminately alkylate a plethora of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress. Key downstream consequences include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis through potential interaction with PfATP6, interference with the heme detoxification pathway, and damage to proteins involved in critical metabolic processes like glycolysis and antioxidant defense. This pleiotropic targeting explains DHA's rapid parasiticidal activity and the complex nature of resistance development.

Core Mechanism: Heme-Mediated Activation and Oxidative Stress

The defining feature of this compound is the 1,2,4-trioxane heterocycle, containing an endoperoxide bridge essential for its antimalarial activity.[1] The parasite's intraerythrocytic stages are particularly susceptible because they degrade large amounts of host hemoglobin, releasing heme, which is rich in iron.[1][2][3]

Activation by Ferrous Heme

The prevailing mechanism posits that DHA is activated by reduced ferrous heme (Fe²⁺-heme) or other forms of ferrous iron within the parasite's acidic food vacuole.[1][2][4][5] This interaction reductively cleaves the endoperoxide bridge, a process that is significantly more efficient with heme compared to inorganic iron.[2][6] This activation step is critical; derivatives lacking the endoperoxide bridge are inactive.[7] The dependence on hemoglobin digestion for activation explains why DHA is most potent against the trophozoite stages of the parasite, which are characterized by high metabolic activity and hemoglobin degradation.[3]

Generation of Reactive Species

Cleavage of the endoperoxide bridge is not a benign event. It initiates a chemical rearrangement that produces highly cytotoxic intermediates, primarily potent carbon-centered radicals.[1][2][8] These radicals are the primary effectors of parasiticidal action.[2] A secondary consequence of this process can be the generation of reactive oxygen species (ROS), which further contributes to a state of severe oxidative stress within the parasite.[1][4][9][10]

Caption: DHA activation pathway within the parasite's food vacuole.

Induction of Oxidative and Proteotoxic Stress

The flood of radicals generated by activated DHA overwhelms the parasite's antioxidant defenses.[9] This leads to extensive, non-specific damage to a wide array of biological macromolecules.[11] Key consequences include:

-

Lipid Peroxidation: Damage to cellular membranes, disrupting their integrity and function.[10]

-

Protein Damage: Widespread, covalent modification (alkylation) of parasite proteins, leading to loss of function and aggregation.[7][11][12]

-

Depletion of Antioxidants: A significant reduction in the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and catalase has been observed following DHA treatment.[9][13]

Molecular Targets and Downstream Effects

While initial damage is widespread, research has identified several key cellular processes and specific proteins that are significantly impacted by DHA, leading to parasite death. The action of DHA is considered promiscuous, targeting a broad spectrum of proteins rather than a single target.[8][11]

Promiscuous Protein Alkylation

The carbon-centered radicals produced from DHA activation are powerful alkylating agents.[2][7] Chemical proteomics using activity-based probes has identified hundreds of parasite proteins that are covalently modified by DHA.[8] These targets are not random; they are enriched in essential metabolic pathways, including:

-

Glycolysis

-

Hemoglobin degradation

-

Antioxidant defense

-

Protein synthesis[8]

This multi-target alkylation leads to a catastrophic failure of multiple, essential cellular functions simultaneously.

Inhibition of the Proteasome and Induction of ER Stress

A critical consequence of widespread protein damage is the overwhelming of the ubiquitin-proteasome system, which is responsible for degrading damaged or unfolded proteins. DHA has been shown to kill parasites via a dual mechanism of causing protein damage while also directly compromising the function of the 26S proteasome.[12][14][15] This dual assault leads to the accumulation of polyubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which ultimately triggers cell death.[12][15][16]

Disruption of Calcium Homeostasis: The Role of PfATP6

Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) is a calcium pump essential for maintaining calcium homeostasis in the parasite.[1] Several studies have proposed PfATP6 as a specific target of artemisinins.[1][17][18][19] Inhibition of PfATP6 by DHA would disrupt intracellular calcium levels, causing further cellular stress.[1] However, this remains a topic of debate, as other studies have failed to show direct inhibition, and the promiscuous alkylating nature of DHA suggests that PfATP6 may be just one of many targets affected.[17][18][20]

Interference with Heme Detoxification

During hemoglobin digestion, the parasite releases toxic free heme, which it detoxifies by polymerizing it into inert hemozoin crystals.[2] Activated DHA can alkylate heme itself, forming heme-artemisinin adducts.[2][5][21] These adducts may interfere with the hemozoin crystallization process, leading to a buildup of toxic heme that further enhances oxidative stress and damages the parasite.[2][5]

Caption: The multifaceted cellular effects of this compound.

Modulation of Host Immune Response

Beyond its direct parasiticidal effects, DHA has been shown to modulate the host's immune response. Studies indicate that DHA can induce M1 macrophage polarization by up-regulating NLRP12 expression.[22][23] This enhances phagocytosis and the clearance of infected red blood cells, contributing to the overall therapeutic effect.[22][23] Furthermore, DHA can activate the Toll signaling pathway in Anopheles mosquitoes, which reduces their susceptibility to Plasmodium infection, suggesting a potential role in transmission blocking.[24][25][26]

Quantitative Analysis of DHA Activity

The potency of DHA is well-documented through various in vitro assays. The data highlight its rapid activity at low nanomolar concentrations and its impact on the parasite's internal environment.

Table 1: In Vitro Efficacy of this compound against P. falciparum

| Parameter | Value/Observation | Strain/Condition | Reference |

|---|---|---|---|

| IC₅₀ | 1–5 nM | P. falciparum | [10] |

| Susceptibility | >25-fold decrease in resistant clones | Dd2 (in vitro selected) | [27][28] |

| Stage Specificity | Most active against trophozoites | P. falciparum | [3] |

| Resistance Marker | Mutations in Kelch 13 (K13) protein | Clinical isolates | [29] |

| Nuclear Effect | Induces pyknosis (chromatin condensation)| FCR-3/FMG strain |[30] |

Table 2: Effect of DHA on Parasite Antioxidant Systems

| Parameter | Concentration | Effect | Reference |

|---|---|---|---|

| Reduced Glutathione (GSH) | 0.5 and 1.0 ng/mL | Significantly lower levels | [9][13] |

| Catalase Activity | 0.5 and 1.0 ng/mL | Significantly lower activity | [9][13] |

| Glutathione Peroxidase (GPx) Activity | 0.5 and 1.0 ng/mL | Significantly lower activity |[9][13] |

Key Experimental Methodologies

The elucidation of DHA's mechanism of action has relied on a combination of parasitological, biochemical, and chemical biology techniques.

In Vitro Parasite Culture and Drug Susceptibility Assays

-

Protocol: P. falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are maintained in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C. For susceptibility testing, synchronous parasite cultures (typically at the ring stage) are exposed to serial dilutions of DHA for 48-72 hours. Parasite growth inhibition is quantified using various methods.

-

Quantification (pLDH Assay): The parasite lactate dehydrogenase (pLDH) assay is commonly used.[31] After incubation, parasite-specific LDH activity is measured spectrophotometrically by monitoring the enzymatic oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to parasite viability. IC₅₀ values are calculated from dose-response curves.[31]

Measurement of Oxidative Stress

-

Protocol: To measure ROS generation, parasites are treated with DHA for a short period (e.g., 2 hours). The fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA) is then added to the culture. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using flow cytometry or a fluorescence plate reader, providing a quantitative measure of ROS levels within the parasite.[3]

Target Identification using Chemical Proteomics

-

Protocol: This advanced method uses an activity-based protein profiling (ABPP) probe, which is a modified DHA molecule containing a "clickable" tag (e.g., an alkyne group).[8][32]

-

Live P. falciparum parasites are treated with the alkyne-DHA probe, which becomes activated and covalently binds (alkylates) its protein targets in situ.

-

Parasites are lysed, and the proteome is extracted.

-

A reporter tag, such as biotin-azide, is attached to the probe-labeled proteins via a copper-catalyzed "click chemistry" reaction.

-

The biotin-tagged proteins are selectively enriched from the complex proteome using streptavidin-coated beads.

-

Enriched proteins are digested (e.g., with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Caption: Workflow for identifying DHA protein targets via chemical proteomics.

Conclusion

The mechanism of action of this compound against Plasmodium falciparum is a complex and powerful process of chemical warfare on a microscopic scale. It is not a "magic bullet" aimed at a single target, but rather a "cluster bomb" that, once activated by parasitic heme, unleashes a torrent of reactive radicals. This results in widespread, indiscriminate alkylation of essential proteins, leading to catastrophic proteotoxic stress, inhibition of the proteasome, and severe oxidative damage. This multi-targeted, pleiotropic mechanism underpins its rapid parasiticidal activity and has, until recently, slowed the development of high-level clinical resistance. A thorough understanding of this multifaceted mechanism is critical for monitoring resistance, designing effective combination therapies, and developing the next generation of antimalarial agents.

References

- 1. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 2. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Effect of this compound on the antioxidant capacity of P. falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes [mdpi.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. research.monash.edu [research.monash.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of this compound in activating macrophages to enhance host resistance to malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. media.malariaworld.org [media.malariaworld.org]

- 24. This compound suppresses the susceptibility of Anopheles stephensi to Plasmodium yoelii by activating the Toll signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. malariaworld.org [malariaworld.org]

- 26. researchgate.net [researchgate.net]

- 27. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mesamalaria.org [mesamalaria.org]

Dihydroartemisinin structure and chemical properties

An In-depth Technical Guide to Dihydroartemisinin: Structure, Properties, and Mechanisms

Introduction

This compound (DHA), also known as artenimol, is a semi-synthetic derivative of artemisinin, a compound isolated from the plant Artemisia annua. It is the active metabolite of all artemisinin compounds, including artesunate and artemether, and is a potent antimalarial drug in its own right.[1] Accumulating research also points to its potential as a chemotherapeutic agent for cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

DHA is a sesquiterpene lactone characterized by a unique 1,2,4-trioxane ring, which is essential for its biological activity.[3] The reduction of the lactone group in artemisinin to a lactol (hemiacetal) yields this compound.[1]

Caption: Chemical structure of this compound (DHA).

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized in the table below. These properties, particularly its low water solubility, present challenges for formulation and clinical application.

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₅[1][4] |

| Molecular Weight | 284.35 g/mol [1][2] |

| Appearance | White crystalline powder/needle-like crystals, odorless, bitter taste[5][6] |

| Melting Point | 140 - 165 °C (Range from various sources)[2][5][6][7] |

| Solubility | Water: < 0.1 g/L (practically insoluble)[1][2][6] Organic Solvents: Soluble in chloroform, acetone, ethanol, ethyl acetate, and ethyl ether[2][5][6] |

| pKa | 12.61 ± 0.70 (Predicted)[8] |

| Bioavailability | ~12%[1] |

| Metabolism | Hepatic (Liver)[1] |

| Elimination Half-life | Approximately 0.83 to 1.9 hours[1][9] |

| Excretion | Primarily through bile[1] |

Mechanism of Action

The primary mechanism of action for DHA, particularly in its antimalarial capacity, involves the iron-mediated cleavage of its endoperoxide bridge. This process is highly effective against Plasmodium falciparum parasites, which are rich in iron-containing heme groups within infected red blood cells.[1][3]

-

Activation : Intracellular iron (Fe²⁺), derived from the parasite's digestion of hemoglobin, catalyzes the cleavage of the endoperoxide bridge in the DHA molecule.[1][3]

-

Radical Generation : This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][3]

-

Cellular Damage : These radicals indiscriminately damage a wide range of biological macromolecules, including proteins and lipids, through alkylation.[1] This leads to widespread oxidative stress, disruption of essential cellular processes, and ultimately, parasite death.[1][10]

A similar iron-dependent mechanism is proposed for its anticancer activity, where the higher iron content in cancer cells compared to normal cells leads to selective cytotoxicity.[11]

Caption: Iron-mediated activation and mechanism of action of DHA.

Signaling Pathways Modulated by this compound

In the context of its anticancer effects, DHA has been shown to modulate numerous signaling pathways, leading to the inhibition of cell proliferation, angiogenesis, and metastasis, as well as the induction of apoptosis and autophagy.

Inhibited Pathways:

-

PI3K/AKT/mTOR: DHA inhibits this critical survival pathway, leading to reduced cell proliferation and protein synthesis.[12][13]

-

NF-κB: By suppressing the NF-κB pathway, DHA downregulates the expression of genes involved in inflammation, cell survival, and proliferation.[12][13]

-

Wnt/β-catenin: Inhibition of this pathway can suppress tumor growth and induce apoptosis.[12]

-

TGF-β: DHA can inhibit the TGF-β signaling pathway, which plays a role in tumor metastasis.[10][12]

Activated Pathways:

-

Apoptotic Pathways: DHA induces apoptosis through both the death receptor-mediated and mitochondrion-mediated caspase-dependent pathways.[10][12] It increases the ratio of Bax/Bcl-2, leading to the activation of the caspase cascade.[10]

-

MAPK Pathways (JNK1/2, p38): Activation of these stress-activated protein kinase pathways contributes to the induction of apoptosis.[12][14]

Caption: Major signaling pathways modulated by this compound.

Experimental Protocols

Quantification of this compound in Human Blood via LC-MS/MS

Quantification of artemisinins in whole blood is challenging due to the iron-rich matrix which can degrade the peroxide bridge. The following protocol outlines a validated method to overcome this.[15]

Objective: To accurately measure the concentration of DHA in human whole blood samples.

Methodology:

-

Sample Collection & Stabilization:

-

Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Immediately after collection, add potassium dichromate to the blood to deactivate the Fe²⁺ in hemoglobin.

-

Add deferoxamine to chelate any free Fe³⁺, preventing its conversion back to Fe²⁺.[15]

-

-

Sample Preparation (Solid-Phase Extraction):

-

Spike samples with an internal standard.

-

Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge to remove interferences.

-

Elute DHA and the internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform reverse-phase high-pressure liquid chromatography (RP-HPLC) using a C8 or C18 column.[16][17]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate.[16][17]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify DHA in the unknown samples.

-

Caption: Workflow for the quantification of DHA in blood by LC-MS/MS.

In Vitro Induction of P. falciparum Dormancy

This protocol is used to study artemisinin resistance, where a subpopulation of parasites can enter a dormant state to survive drug pressure.

Objective: To induce a dormant or quiescent state in early ring-stage P. falciparum parasites in vitro.

Methodology:

-

Parasite Culture: Culture P. falciparum (e.g., GB4 or 803 lines) in human red blood cells using standard in vitro culture conditions.[18]

-

Synchronization (Optional but Recommended): For some protocols, synchronize the parasite culture to the early ring stage (<6 hours old) using methods like sorbitol treatment.[18]

-

DHA Treatment:

-

Expose asynchronous or synchronized parasite cultures to a high concentration of DHA (e.g., 700 nM).[18]

-

The exposure is typically a short pulse of 6 hours.[18]

-

Alternatively, a protocol of four consecutive daily pulses (4DP) for 6 hours each can be employed to effectively select for dormant parasites.[18]

-

-

Drug Removal and Recovery:

-

After the treatment period, wash the cells thoroughly with a complete medium to remove the drug.

-

Continue to culture the parasites under normal conditions.

-

-

Monitoring Recrudescence:

-

Monitor the culture daily for the re-emergence of viable parasites using Giemsa-stained blood smears and microscopy or flow cytometry. The time to recrudescence is a key indicator of the dormancy phenotype.

-

Conclusion

This compound remains a cornerstone of antimalarial therapy and shows significant promise in oncology. Its unique endoperoxide bridge is central to its bioactivity, initiating a cascade of oxidative damage in target cells. A thorough understanding of its chemical properties, mechanism of action, and impact on cellular signaling pathways is critical for optimizing its current therapeutic uses and developing novel applications. The experimental protocols provided herein serve as a foundation for researchers engaged in the study of this multifaceted compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. Dihydro Artemisinin-d3 | C15H24O5 | CID 57369467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 81496-82-4 [chemicalbook.com]

- 6. latoxan.com [latoxan.com]

- 7. Artenimol | C15H24O5 | CID 3000518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and characterization of Plasmodium falciparum blood-stage persisters by improved selection protocols using this compound alone - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin: The Core Active Metabolite of Artemisinin Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are the cornerstone of modern antimalarial therapy, particularly for treating multidrug-resistant Plasmodium falciparum malaria.[1][2] The therapeutic efficacy of most artemisinin-based compounds, including artesunate and artemether, is primarily attributed to their rapid and extensive conversion in the body to a single, more potent, and pharmacologically active metabolite: dihydroartemisinin (DHA).[3][4][5][6][7] This guide provides a detailed examination of the metabolic activation of artemisinin to DHA, its pharmacokinetic profile, the experimental methodologies used for its study, and its molecular mechanisms of action.

Metabolic Conversion of Artemisinin to this compound

The biotransformation of artemisinin and its main derivatives into DHA is a critical step for their antimalarial activity. This conversion primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.

Enzymatic Pathways

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2B6 as the principal enzyme responsible for the metabolism of artemisinin.[3][8][9] A secondary contribution is made by CYP3A4 , which may become more significant in individuals with lower expression levels of CYP2B6.[3][8][9] While CYP2A6 can also metabolize artemisinin, its role in vivo is considered to be of minor importance.[8]

Artemisinin derivatives such as artemether and artesunate are also rapidly metabolized to DHA. Artemether is demethylated to DHA by CYP3A4 and CYP3A5.[3] Artesunate, a water-soluble derivative, is rapidly hydrolyzed to DHA through both chemical and enzymatic processes catalyzed by blood esterases.[5][10][11] This rapid conversion makes artesunate essentially a prodrug for DHA.[5]

Figure 1: Metabolic conversion of artemisinin and its derivatives to this compound (DHA).

Pharmacokinetics of Artemisinin and this compound

The pharmacokinetic profiles of artemisinin and its derivatives are characterized by rapid absorption, fast conversion to DHA, and short elimination half-lives. DHA itself is also eliminated quickly.[3][12] This rapid clearance is considered a factor in the favorable safety profile of artemisinins.[3]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for artemether (a prodrug) and its active metabolite DHA following oral administration. Note that parameters can show significant inter-individual variability.

| Parameter | Artemether | This compound (from Artemether) | Reference |

| Tmax (Time to Peak Concentration) | 1.56 ± 0.68 hr | 1.69 ± 0.59 hr | [13] |

| Cmax (Peak Plasma Concentration) | 184 ± 100 ng/mL | 126 ± 46 ng/mL | [13] |

| T½ (Elimination Half-life) | 2.00 ± 0.71 hr | 1.80 ± 0.31 hr | [13] |

| Vd/F (Apparent Volume of Distribution) | 666 ± 220 L | 702 ± 220 L | [13] |

| CL/F (Apparent Oral Clearance) | 257 ± 140 L/hr | 269 ± 57 L/hr | [13] |

Data presented as mean ± standard deviation. These values are from a study in healthy Pakistani male volunteers after a single oral dose of artemether-lumefantrine.[13]

Following intravenous administration of artesunate, the parent compound has a very short half-life, often less than 15 minutes.[11] DHA concentrations typically peak within 25 minutes and are eliminated with a half-life of 30 to 60 minutes.[11]

Experimental Protocols

The study of artemisinin metabolism and quantification relies on precise in vitro and analytical methodologies.

In Vitro Metabolism Studies

Objective: To identify the specific CYP450 enzymes responsible for artemisinin metabolism.

Methodology:

-

System: The experiment utilizes microsomes from human B-lymphoblastoid cell lines that have been genetically engineered to express individual human CYP450 cDNAs (e.g., CYP2B6, CYP3A4, CYP2A6).[8] Pooled human liver microsomes (HLM) are used as a more physiologically relevant system.[8]

-

Incubation: Artemisinin is incubated with the specific recombinant CYP enzymes or HLM in the presence of an NADPH-generating system, which is required for CYP enzyme activity.

-

Inhibition Assay: To confirm the role of specific enzymes in HLM, selective chemical inhibitors are co-incubated with artemisinin.

-

Analysis: The rate of artemisinin disappearance (metabolism) is measured over time using analytical techniques such as LC-MS/MS.

-

Data Modeling: A tree-based regression model can be used to evaluate the relative contribution of individual CYP450 isoenzymes to artemisinin metabolism by correlating disappearance rates with specific CYP450 activities in a panel of characterized HLMs.[8]

Quantification of Artemisinin and DHA in Biological Matrices

Objective: To accurately measure the concentration of artemisinin, artesunate, and DHA in human plasma or blood for pharmacokinetic studies.

Methodology:

-

Sample Collection and Stabilization (for whole blood): A major challenge in quantifying artemisinins in whole blood is their degradation by the ferrous iron (Fe²⁺) in hemoglobin.[14] To prevent this, a stabilization technique is employed at the time of collection:

-

Sample Preparation (Extraction):

-

Protein Precipitation: A simple and common method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins. Artemisinin can be used as an internal standard.[16]

-

Solid-Phase Extraction (SPE): For cleaner extracts, SPE is used. Plasma samples are loaded onto SPE cartridges (e.g., Supelclean LC-18). The analytes (artesunate, DHA) are retained on the cartridge while interferences are washed away. The purified analytes are then eluted with an appropriate solvent.[17]

-

-

Analytical System: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the standard.

-

Chromatographic Separation: A reverse-phase column (e.g., C4, C8, or C18) is used to separate the parent drug, its metabolite, and the internal standard.[16][17] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer.[17]

-

Detection:

-

Electrochemical Detection (ECD): Operates in the reductive mode and offers high sensitivity for artemisinins.[17]

-

Tandem Mass Spectrometry (LC-MS/MS): Provides excellent selectivity and sensitivity and is considered the gold standard for bioanalysis.[14][16] It allows for low limits of detection, often below 1 ng/mL.[16]

-

-

-

Quantification: A calibration curve is constructed using standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to determine the concentration in the unknown samples.

Figure 2: General experimental workflow for the quantification of DHA in biological samples.

Mechanism of Action and Cellular Signaling

The biological activity of DHA, like all artemisinins, is dependent on its endoperoxide bridge.[1][4]

Antimalarial Mechanism

The widely accepted mechanism of action involves the activation of the endoperoxide bridge by intraparasitic ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole from the digestion of hemoglobin.[4][10] This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[4][10] These radicals then damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][2][10] Recent evidence suggests a two-pronged mechanism where DHA causes protein damage and simultaneously inhibits the parasite's proteasome, preventing the clearance of these damaged proteins and leading to a lethal buildup of cellular stress.[2]

Modulation of Host Signaling Pathways (Anticancer Activity)

Beyond its antimalarial effects, DHA has demonstrated significant anticancer activity, which has attracted considerable research interest.[18][19][20] This activity is mediated through the modulation of numerous cellular signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.

DHA has been shown to inhibit several key pro-survival and proliferative pathways, including:

-

mTOR Signaling: DHA can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, by blocking mTORC1-mediated signaling to S6K1 and 4E-BP1.[19]

-

NF-κB Pathway: By inhibiting the nuclear factor-kappaB (NF-κB) pathway, DHA can downregulate the expression of target genes involved in inflammation, cell survival, and proliferation, such as c-myc and cyclin D1.[18][19]

-

Hedgehog (Hh) Signaling: DHA can suppress the Hh pathway, which is aberrantly activated in several cancers and plays a role in tumorigenesis.[18][21]

-

Other Pathways: Additional inhibited pathways include Wnt/β-catenin, PI3K/AKT, and JAK/STAT signaling.[18]

Conversely, DHA can activate pathways that promote programmed cell death (apoptosis), such as:

-

Caspase-dependent Apoptosis: DHA can induce both the death receptor-mediated (extrinsic) and mitochondrion-mediated (intrinsic) apoptotic pathways.[18]

-

Stress-activated Pathways: It can activate stress-related kinases like JNK1/2 and p38 MAPK, which are involved in cellular responses to stress and can trigger apoptosis.[18]

Figure 3: Major signaling pathways modulated by this compound (DHA) in cancer cells.

Conclusion

This compound is unequivocally the principal active metabolite responsible for the therapeutic effects of artemisinin and its clinically important derivatives, artesunate and artemether. Its formation is rapidly catalyzed primarily by hepatic CYP2B6 enzymes. The pharmacokinetic profile of DHA is characterized by rapid formation and elimination, which contributes to the drug's safety but also necessitates combination therapy to prevent recrudescence in malaria treatment. The mechanism of action, centered on iron-mediated cleavage of its endoperoxide bridge, leads to potent and promiscuous cytotoxicity in malaria parasites. Furthermore, the ability of DHA to modulate a wide range of critical signaling pathways has established it as a promising lead compound for anticancer drug development, warranting further investigation by researchers and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin. | Semantic Scholar [semanticscholar.org]

- 10. journals.asm.org [journals.asm.org]

- 11. ProQuest - ProQuest [proquest.com]

- 12. [PDF] Population pharmacokinetics of artesunate and its active metabolite this compound | Semantic Scholar [semanticscholar.org]

- 13. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An analytical method with a single extraction procedure and two separate high performance liquid chromatographic systems for the determination of artesunate, this compound and mefloquine in human plasma for application in clinical pharmacological studies of the drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a cornerstone of modern antimalarial therapy.[1][2] Its potent and rapid schizonticidal activity against Plasmodium species has saved countless lives.[2] Beyond its established role in combating malaria, a growing body of evidence highlights the significant anticancer properties of DHA, positioning it as a promising candidate for oncological applications. This technical guide provides an in-depth overview of the pharmacological profile of DHA, detailing its mechanisms of action, pharmacokinetics, and pharmacodynamics. It further outlines key experimental protocols for its study and visualizes the complex signaling pathways it modulates.

Mechanism of Action

DHA's pharmacological activity is primarily attributed to its endoperoxide bridge. The activation of this bridge, catalyzed by ferrous iron (Fe²⁺), generates reactive oxygen species (ROS) and carbon-centered radicals.[1] This process underlies its effects in both malaria parasites and cancer cells.

Antimalarial Action

In the context of malaria, DHA's mechanism is initiated within infected red blood cells, where the parasite degrades host hemoglobin, releasing large amounts of heme and free iron.[1] The iron-mediated cleavage of DHA's endoperoxide bridge unleashes a torrent of cytotoxic free radicals.[1] These radicals then indiscriminately alkylate and damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][3] Key targets include proteins involved in essential metabolic pathways and the parasite's own calcium ATPase (PfATP6).[3]

Anticancer Activity

The anticancer mechanism of DHA mirrors its antimalarial action, exploiting the higher intracellular iron concentrations often found in cancer cells compared to normal cells. This preferential accumulation of iron makes cancer cells more susceptible to the iron-dependent activation of DHA and subsequent ROS-induced damage.[2] DHA has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[2][4] It achieves this by modulating a multitude of signaling pathways critical for cancer cell survival and progression.

Pharmacokinetics

DHA is the active metabolite of all clinically used artemisinin derivatives, such as artesunate and artemether.[1][5] It is also available as a drug in its own right, often in combination with a longer-acting partner drug like piperaquine.[5] The pharmacokinetic profile of DHA is characterized by rapid absorption and elimination.

| Parameter | Route of Administration | Species | Value | Reference |

| Tmax (Time to Peak Concentration) | Oral | Human | ~1-2 hours | [6] |

| Cmax (Peak Plasma Concentration) | Oral | Human | Varies with dose and formulation | [7] |

| t½ (Half-life) | Intravenous | Human | 30-60 minutes | [2] |

| Oral | Human | 0.5-1.5 hours | [2] | |

| Intravenous | Rat | 0.95 hours | [8] | |

| Bioavailability | Oral | Human | >80% (from Artesunate) | [2] |

| Intramuscular | Rat | 85% | [8] | |

| Oral | Rat | 19-35% | [8] | |

| Clearance | Intravenous | Human | 0.5-1.5 L/kg/hr | [2] |

| Oral | Rat | 55-64 mL/min/kg | [8] | |

| Volume of Distribution (Vd) | Intravenous | Human | 0.5-1.0 L/kg | [2] |

| Intravenous | Rat | 0.50 L | [8] |

Table 1: Summary of this compound Pharmacokinetic Parameters

Pharmacodynamics

The pharmacodynamic effects of DHA are potent against both malaria parasites and various cancer cell lines, as demonstrated by low IC50 (half-maximal inhibitory concentration) values.

Antimalarial Potency

DHA exhibits high potency against different strains of Plasmodium falciparum, including those resistant to other antimalarial drugs.

| Parameter | P. falciparum Strain | IC50 Value (nM) | Reference |

| IC50 | Clinical Isolates (Cameroon) | Geometric Mean: 1.11 | [9] |

| Chloroquine-sensitive isolates | Geometric Mean: 1.25 | [9] | |

| Chloroquine-resistant isolates | Geometric Mean: 0.979 | [9] | |

| NF54 (K13 WT) | 4.2 ± 0.5 | [10] | |

| R561H (K13 mutant) | 14.1 ± 4.0 | [10] | |

| A675V (K13 mutant) | 7.4 ± 3.3 | [10] | |

| C469F (K13 mutant) | 6.9 ± 1.5 | [10] |

Table 2: In Vitro Antimalarial Activity of this compound (IC50)

Anticancer Potency

DHA has demonstrated significant cytotoxic effects across a range of human cancer cell lines.

| Parameter | Cancer Cell Line | IC50 Value (µM) | Reference |

| IC50 | SW 948 (Colon Cancer) | ~30 (at 48h) | |

| SH-SY5Y (Neuroblastoma) | Not specified, but effective at 0.5-2 µM | [11] | |

| Multiple Myeloma Cell Lines | Dose-dependent effects observed | [12][13] | |

| Falcipain-2 Inhibition | 0.29–10.63 | [14] |

Table 3: In Vitro Anticancer Activity of this compound (IC50)

Key Signaling Pathways Modulated by this compound

DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.

Figure 1: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (pLDH Assay)

This assay determines the 50% inhibitory concentration (IC50) of DHA against P. falciparum.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes at 37°C in a low oxygen environment.

-

Drug Dilution: A stock solution of DHA is prepared and serially diluted in complete medium in a 96-well plate.

-

Incubation: Parasite culture with a defined parasitemia and hematocrit is added to the wells containing the drug dilutions and control wells. The plates are incubated for 48-72 hours.

-

pLDH Assay: Parasite growth is quantified by measuring the activity of parasite lactate dehydrogenase (pLDH), an enzyme released by viable parasites. The optical density is measured spectrophotometrically.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Figure 2: Workflow for the in vitro pLDH antimalarial assay.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of DHA on cancer cells.[5][15]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]

-

Drug Treatment: The cells are then treated with various concentrations of DHA and incubated for a defined period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5] Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.

Figure 3: Workflow for the MTT cytotoxicity assay.

Analysis of Apoptosis Signaling by Western Blot

Western blotting is used to detect changes in the expression of key proteins involved in the apoptotic pathways following DHA treatment.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with DHA for a specified time. The cells are then harvested and lysed to extract total proteins.[12]

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).[16]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspases).[12]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Figure 4: Workflow for Western blot analysis of apoptosis-related proteins.

Conclusion

This compound possesses a remarkable pharmacological profile, characterized by potent antimalarial and anticancer activities. Its mechanism of action, centered on iron-dependent generation of cytotoxic radicals, provides a unique therapeutic strategy. The extensive research into its pharmacokinetics, pharmacodynamics, and effects on cellular signaling pathways continues to unveil its full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for further investigation into this versatile and life-saving molecule. As research progresses, DHA and its derivatives hold significant promise for the development of novel therapeutic interventions for both infectious diseases and cancer.

References

- 1. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dihydroartemisinin from Artemisinin

Abstract

This compound (DHA), the active metabolite of all artemisinin compounds, serves as a crucial intermediate in the synthesis of numerous life-saving antimalarial drugs.[1] Its efficient and scalable synthesis from the parent compound, artemisinin, is of paramount importance for the pharmaceutical industry. This technical guide provides a comprehensive overview of the prevalent methods for the reduction of artemisinin to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the chemical pathways and workflows.

Introduction

Artemisinin, a sesquiterpene lactone containing a unique 1,2,4-trioxane bridge, is the cornerstone of modern malaria treatment. This compound, its semi-synthetic derivative, not only exhibits greater potency than the parent compound but is also the precursor for other essential artemisinin-based drugs such as artemether, arteether, and artesunate.[2] The synthesis of DHA involves the selective reduction of the lactone functional group in artemisinin to a lactol (a hemiacetal).[2] This conversion is a critical step in the manufacturing of artemisinin-based combination therapies (ACTs), the standard of care for uncomplicated malaria.

This guide will delve into the most widely employed synthetic routes, providing detailed methodologies and comparative data to aid researchers and drug development professionals in optimizing this pivotal chemical transformation.

Chemical Transformation: From Lactone to Lactol

The core of the synthesis is the reduction of the lactone ring in the artemisinin molecule. This transformation must be conducted under mild conditions to preserve the pharmacologically active endoperoxide bridge.

Synthetic Methodologies

Several reducing agents and reaction conditions have been successfully employed for the synthesis of this compound. The most common and economically viable method utilizes sodium borohydride in an alcoholic solvent.

Sodium Borohydride Reduction

The reduction of artemisinin using sodium borohydride (NaBH₄) is the most frequently cited method due to its high yield, mild reaction conditions, and the relative safety and low cost of the reagent.[1][2]

Experimental Protocol:

A general procedure for the NaBH₄ reduction is as follows:

-

Dissolution: Artemisinin is suspended in methanol (MeOH) in a reaction vessel.

-

Cooling: The suspension is cooled to a temperature between 0 and 5°C using an ice bath.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred suspension over a period of 20-30 minutes, maintaining the temperature between 0 and 5°C.[3][4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the complete consumption of artemisinin.[4] The total reaction time is typically around 1 to 3 hours.[3]

-

Neutralization: The reaction is quenched by the addition of glacial acetic acid or a mixture of acetic acid and methanol until the pH of the mixture is between 5 and 6.[3][4]

-

Work-up and Isolation: Two primary work-up procedures are reported:

-

Precipitation: The neutralized reaction mixture is concentrated, and cold water is added to precipitate the this compound. The precipitate is then collected by filtration, washed with water, and dried.[3]

-

Extraction: The neutralized mixture is evaporated to dryness. The resulting residue is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

-

Quantitative Data for Sodium Borohydride Reduction:

| Parameter | Value | Reference |

| Reagents | ||

| Artemisinin | 1 equivalent | [3] |

| Sodium Borohydride | 1.5 - 2.5 equivalents | [3][4] |

| Solvent | Methanol | [3][4] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | [3][4] |

| Reaction Time | 1 - 3 hours | [3] |

| Yield and Purity | ||

| Yield | 79% - 97.15% | [3][4] |

| Melting Point | 143 - 145 °C | [3] |

Other Reduction Methods

While NaBH₄ is the most common, other reducing agents have also been utilized.

-

Potassium Borohydride (KBH₄) and Lithium Borohydride (LiBH₄): These reagents can also be used for the reduction under similar conditions to NaBH₄.[1][4]

-

Diisobutylaluminium Hydride (DIBAL-H): This reducing agent can also be employed, typically in a solvent like dichloromethane at very low temperatures (-78°C).[4] However, this method is often associated with lower yields and higher costs.

-

Catalytic Hydrogenation: A method using a Nickel/Titanium dioxide (Ni/TiO₂) catalyst for the hydrogenation of artemisinin has been reported. This process is carried out at a higher temperature (100°C) and pressure (5 bar) in methanol. The reported yield for this method was significantly lower at 16.58%.[5]

Comparative Data of Reduction Methods:

| Method | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Borohydride Reduction | NaBH₄, KBH₄, LiBH₄ | Methanol | 0 - 5 °C | >90% | [1][4] |

| DIBAL-H Reduction | DIBAL-H | Dichloromethane | -78 °C | Moderate | [4] |

| Catalytic Hydrogenation | H₂ with Ni/TiO₂ catalyst | Methanol | 100 °C | 16.58% | [5] |

Experimental Workflow and Logic

The synthesis of this compound from artemisinin follows a logical and sequential workflow.

Conclusion

The reduction of artemisinin to this compound is a well-established and efficient chemical transformation. The use of sodium borohydride in methanol stands out as the most practical and high-yielding method for both laboratory-scale synthesis and industrial production. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and successfully perform this critical synthesis. Further optimization of reaction conditions and work-up procedures can be explored to enhance scalability and cost-effectiveness. The development of continuous flow processes for this reduction is also an area of active research, promising increased efficiency and safety for large-scale manufacturing.[6][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Artemisinin and a new generation of antimalarial drugs | Feature | RSC Education [edu.rsc.org]

- 3. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]

Early Investigations into the Antimalarial Properties of Dihydroartemisinin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the antimalarial activity of Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives. The document focuses on early in vitro, in vivo, and clinical studies that were instrumental in establishing DHA as a potent antimalarial agent. It includes a compilation of quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanism of action.

Quantitative Antimalarial Activity of this compound

Early research quantified the potent activity of this compound against Plasmodium falciparum in various settings. The following tables summarize key findings from in vitro susceptibility testing, in vivo efficacy studies in rodent models, and early clinical trials in regions with drug-resistant malaria.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| P. falciparum Strain/Isolate | Chloroquine Susceptibility | IC50 (nM) of this compound | Reference |

| Kenyan Isolates (n=115) | Mixed | 2 (median; IQR: 1-3) | [1] |

| Cameroonian Isolates (n=65) | Mixed | 1.11 (geometric mean) | [2] |

| Chloroquine-sensitive (Cameroon) | Sensitive | 1.25 (geometric mean) | [2] |

| Chloroquine-resistant (Cameroon) | Resistant | 0.979 (geometric mean) | [2] |

| 3D7 | Sensitive | 2.0 ± 0.1 | [1] |

| V1S | Resistant | 2 ± 1 | [1] |

| Dd2 | Resistant | ~7.6 | [3] |

| 7G8 | Resistant | ~7.6 | [3] |

| HB3 | Sensitive | ~3.2 | [3] |

| D10 | Sensitive | ~3.2 | [3] |

| Indian Field Isolates | Resistant | 2.98 - 4.16 (Resistance Index vs 3D7) | [4] |

IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vivo Antimalarial Efficacy of this compound in Plasmodium berghei-Infected Mice*

| Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| P. berghei ANKA | 2 mg/kg | ED50 | Achieved | [5] |

| P. berghei | 10 mg/kg/day for 3 days (intramuscular) | Cure Rate | 47% | |

| P. berghei ANKA | Combination with Gymnema inodorum extract (60/40 ratio) | Parasite Inhibition | 88.95% | [5] |

ED50 (50% effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 3: Early Clinical Trials of this compound for Uncomplicated P. falciparum Malaria*

| Location | Treatment Regimen | Number of Patients | Cure Rate (28-day follow-up) | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Reference |

| Hainan, China | 480 mg over 5 days | 40 | 79.5% | 58.7 ± 20.9 | 26.1 ± 10.2 | [6] |

| Hainan, China | 640 mg over 7 days | 40 | 97.3% | 59.4 ± 20.9 | 21.1 ± 11.8 | [6] |

| Thailand | 480 mg over 7 days (120 mg initial, then 60 mg/day) | 53 | 90% | 40.4 ± 14.1 | 37.0 ± 30.2 | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of this compound's antimalarial activity.

In Vitro Susceptibility Testing of P. falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various strains and clinical isolates of P. falciparum.

Methodology: Isotopic Microtest [2]

-

Parasite Culture:

-

P. falciparum isolates are cultured in vitro using a modified Trager and Jensen method.

-

The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES buffer, 25 mM sodium bicarbonate, and 10% (v/v) heat-inactivated human serum.

-

Erythrocytes are maintained at a 5% hematocrit.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

-

Drug Preparation and Plate Coating:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the drug are prepared in the culture medium.

-

100 µL of each drug dilution is added to the wells of a 96-well microtiter plate.

-

-

In Vitro Assay:

-

Infected erythrocytes are diluted to a parasitemia of 0.5-1% in the culture medium.

-